
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based cannabinoids. It is also known as CYCLOPROPYL FUBINACA or CP FUBINACA. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This compound binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide leads to various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to have potential anti-cancer and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is its high potency and selectivity towards CB1 and CB2 receptors. This compound also has good solubility in various solvents, making it easy to handle in the laboratory. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has significant potential for future research in various fields. Some of the possible future directions for research include:
1. Investigating the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
2. Developing new analogs of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide with improved potency, selectivity, and safety profiles.
3. Studying the mechanism of action of this compound in more detail to gain a better understanding of its effects on the endocannabinoid system.
4. Investigating the potential interactions of this compound with other drugs and compounds to identify potential drug-drug interactions.
Conclusion
In conclusion, 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound with significant potential for research in various fields. This compound acts as a potent agonist of the CB1 and CB2 receptors and has various biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide involves the reaction of cyclopropylmagnesium bromide with 5-methoxy-2-methylindole-3-carboxaldehyde, followed by the condensation of the resulting intermediate with 2-pyridin-2-ylethylamine. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has been extensively studied in various research fields, including pharmacology, neuroscience, and medicinal chemistry. This compound is primarily used as a research tool to investigate the endocannabinoid system and its potential therapeutic applications.
Propriétés
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-20(21(25)23-12-10-15-5-3-4-11-22-15)18-13-17(26-2)8-9-19(18)24(14)16-6-7-16/h3-5,8-9,11,13,16H,6-7,10,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQTZKXFISABPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)NCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


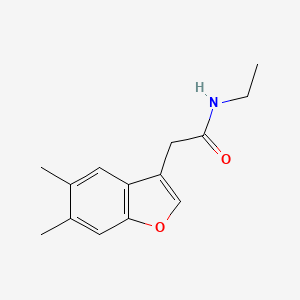
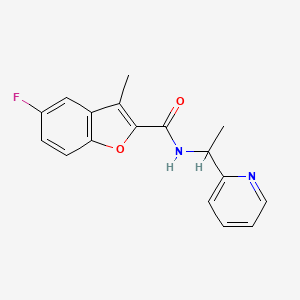
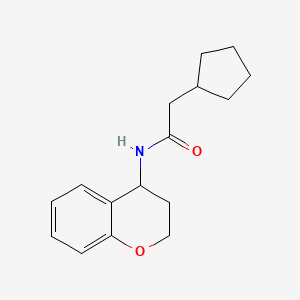
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
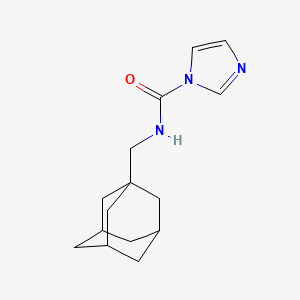
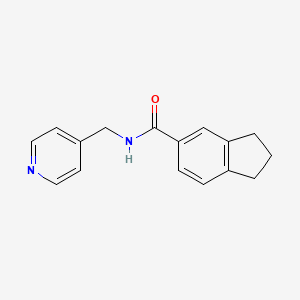
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
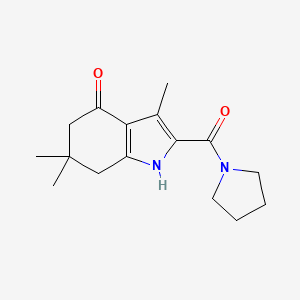


![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)